2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-5-(methoxymethoxy)-, methyl ester is an organic compound with the molecular formula and a molecular weight of approximately 336.3 g/mol. This compound is derived from naphthalene and features multiple methoxy groups, which significantly influence its chemical properties and reactivity. The compound is primarily classified as a carboxylic acid derivative and is noted for its potential applications in various fields, including organic synthesis and medicinal chemistry.
Methods of Synthesis
The synthesis of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-5-(methoxymethoxy)-, methyl ester typically involves several key steps:
These methods ensure that the desired functional groups are introduced in a controlled manner, allowing for high yields and purity of the final product.
Structure and Data
The molecular structure of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-5-(methoxymethoxy)-, methyl ester can be represented using various chemical notation systems:
COC(=O)C1=CC(=C2C(=C1)C=C(C(=C2OC)OC)OC)OC
XULRZJQKXKXQBU-UHFFFAOYSA-N
The structure features a naphthalene backbone with multiple methoxy substituents that enhance its solubility and reactivity.
Types of Reactions
The compound can undergo a variety of chemical reactions:
Common Reagents and Conditions
The mechanism of action for 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-5-(methoxymethoxy)-, methyl ester involves its interaction with specific molecular targets within biological systems:
These interactions suggest potential therapeutic applications in medicinal chemistry.
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-5-(methoxymethoxy)-, methyl ester has several scientific uses:
This compound represents a valuable tool in both research and industrial applications due to its versatile reactivity and potential biological effects.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: